![molecular formula C13H17NO6 B15091375 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid is a complex organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a butanoic acid backbone. It is often used as a reagent in the synthesis of degradation products of Phenylephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with methylamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving hydroxylation and oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine: A related compound used as a decongestant and vasopressor.
Norepinephrine: Shares structural similarities and is used as a neurotransmitter and hormone.
Epinephrine: Another structurally related compound with significant physiological effects.
Uniqueness
What sets 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid apart is its unique combination of functional groups and its specific applications in synthesis and research. Its multiple hydroxyl groups and butanoic acid backbone provide distinct chemical properties that make it valuable in various scientific and industrial contexts .
Eigenschaften
Molekularformel |
C13H17NO6 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3-hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(13(20)10(16)6-12(18)19)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
IWWBJYCPXCCBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




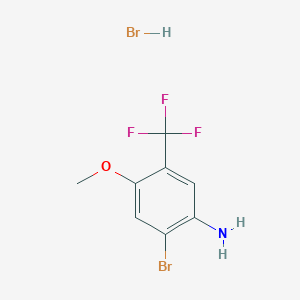
![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)
![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
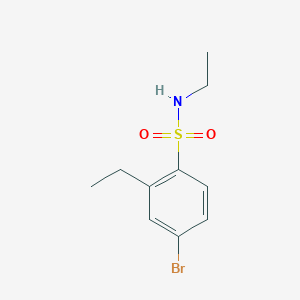

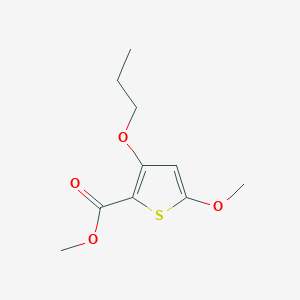
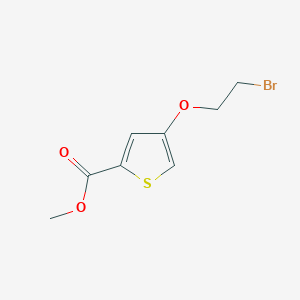
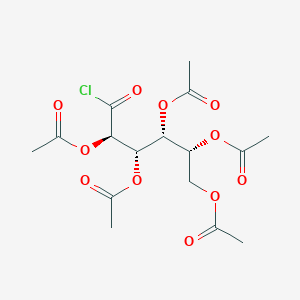
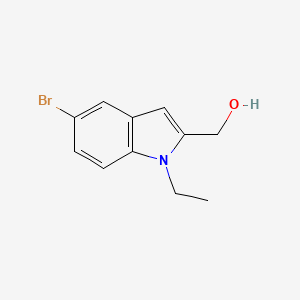

![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
